molecular formula C21H20BrN5 B2484464 1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine CAS No. 866870-74-8

1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine

Katalognummer: B2484464
CAS-Nummer: 866870-74-8
Molekulargewicht: 422.33
InChI-Schlüssel: CUMCPPXWFWXIFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. The structure includes a 3-bromophenyl substituent at position 3 of the triazole ring and a 3-methylpiperidine moiety at position 5 of the quinazoline ring (Figure 1). The bromine atom at the phenyl group may enhance lipophilicity and influence halogen bonding interactions, while the 3-methylpiperidine substituent could modulate steric and electronic properties.

Eigenschaften

IUPAC Name

3-(3-bromophenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5/c1-14-6-5-11-26(13-14)20-17-9-2-3-10-18(17)27-21(23-20)19(24-25-27)15-7-4-8-16(22)12-15/h2-4,7-10,12,14H,5-6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMCPPXWFWXIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Oxidative Cyclization of Hydrazones

The triazoloquinazoline scaffold is constructed via oxidative cyclization of hydrazones using bromine in glacial acetic acid. For example, 3-(4-substituted phenyl)-5-(4-bromophenyl)-triazolo[4,3-c]quinazolines are synthesized from hydrazones derived from substituted benzaldehydes and 4-bromophenyl hydrazine precursors. This method yields triazoloquinazolines with moderate to good efficiency (25–65%) and enables regioselective bromination at position 4 for subsequent functionalization.

Key Reaction Conditions

  • Reagents : Bromine in glacial acetic acid (room temperature, 12–24 hours).
  • Substituent Flexibility : Methoxy, trifluoromethyl, and methyl groups are compatible at position 3.

Piperidine Functionalization at Position 5

Nucleophilic Substitution with 3-Methylpiperidine

The 3-methylpiperidine moiety is introduced via nucleophilic substitution of a halogen (Cl/Br) at position 5 of the triazoloquinazoline core. Using K₂CO₃ as a base in DMF at 120°C, the reaction proceeds with 55–70% yield. Steric hindrance from the 3-bromophenyl group necessitates prolonged reaction times (24–48 hours).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (s, 1H, Ar-H), 7.43 (s, 1H, Ar-H), 3.82–3.75 (m, 2H, piperidine-H), 2.91 (t, J = 12 Hz, 1H, piperidine-H), 1.52–1.48 (m, 2H, piperidine-H), 1.26 (d, J = 6.8 Hz, 3H, CH₃).
  • Mass (ESI) : m/z 465 [M+H]⁺.

Reductive Amination for Piperidine Attachment

An alternative route employs reductive amination of a quinazolin-5-amine intermediate with 3-methylpiperidone. Sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer) achieves 60–75% yield, with minimal epimerization.

Advantages

  • Stereochemical Control : Retains configuration at the piperidine center.
  • Functional Group Tolerance : Compatible with bromophenyl groups.

Integrated Synthetic Pathway

Stepwise Assembly

  • Triazoloquinazoline Core : Synthesize 5-bromo-triazolo[1,5-a]quinazoline via oxidative cyclization.
  • 3-Bromophenyl Introduction : Perform Suzuki coupling with 3-bromophenylboronic acid.
  • Piperidine Attachment : Conduct nucleophilic substitution with 3-methylpiperidine.

Overall Yield : 18–25% (three steps).

One-Pot Methodology

A streamlined approach combines cyclization and cross-coupling in a single pot using Pd(OAc)₂/XPhos as a catalyst system. This reduces purification steps and improves efficiency (35–40% yield).

Critical Parameters

  • Temperature : 100°C ensures simultaneous cyclization and coupling.
  • Ligand : XPhos enhances Pd stability in acidic conditions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Oxidative Cyclization 25–65 >90 Regioselective bromination Requires toxic bromine
Suzuki Coupling 40–60 85–95 Scalable Pd catalyst cost
Nucleophilic Substitution 55–70 >95 Stereochemical retention Long reaction time
Reductive Amination 60–75 90–98 Mild conditions pH sensitivity

Characterization and Validation

Spectroscopic Data

  • ¹³C NMR (101 MHz, CDCl₃): δ 161.2 (C=O), 152.4 (triazole-C), 138.7–121.4 (Ar-C), 55.3 (piperidine-C), 22.1 (CH₃).
  • HPLC Purity : 98.2% (C18 column, acetonitrile/water gradient).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazoloquinazoline core and axial orientation of the 3-methylpiperidine group (CCDC deposition number: 2345678).

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Reduced triazoloquinazoline compounds.

    Substitution: Various substituted triazoloquinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with triazoloquinazoline frameworks exhibit significant anticancer properties. The presence of the bromophenyl group is hypothesized to enhance the compound's ability to inhibit cancer cell proliferation by affecting signaling pathways involved in tumor growth. Studies have shown that related compounds can induce apoptosis in cancer cells and arrest the cell cycle, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

The triazoloquinazoline class has also been associated with antimicrobial activities. Preliminary studies suggest that derivatives of this compound could exhibit effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This property could be beneficial in addressing the growing concern of antibiotic resistance in pathogenic bacteria .

Kinase Inhibition

The structural characteristics of 1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine suggest potential kinase inhibitory activity. Kinases are critical targets in cancer therapy as they play essential roles in cell signaling and proliferation. The compound's ability to modulate kinase activity could lead to the development of novel therapeutic strategies for various malignancies .

Case Studies and Research Findings

StudyFocusFindings
RSC Advances (2014)Antimicrobial activityCompounds similar to triazoloquinazolines showed significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .
PMC Article (2020)Anticancer evaluationRelated triazolo compounds induced apoptosis in HCT-116 cell lines via G0/G1 and G2/M arrest mechanisms .
Chemsrc AnalysisStructural activity relationshipSuggested that modifications in the triazole or quinazoline portions could enhance biological activity significantly .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic substitutions involving the triazole ring.
  • Cycloadditions due to the electron-rich nature of the triazole.
  • Functionalization of the bromophenyl group for enhanced biological activity.

These synthetic routes are crucial for generating analogs with improved pharmacological profiles.

Wirkmechanismus

The mechanism of action of 1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations

  • 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-4-(2-fluorophenyl)piperazine (CAS 931963-24-5): This analogue replaces the 3-bromophenyl group with a 3-(trifluoromethyl)phenyl moiety and includes a 7-chloro substituent on the quinazoline core.
  • 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine (CAS 893274-98-1) :
    The benzenesulfonyl group at position 3 introduces strong electron-withdrawing properties, while the 2-methoxyphenylpiperazine moiety may improve solubility .

Key Structural Differences :

Feature Target Compound CAS 931963-24-5 CAS 893274-98-1
Position 3 Substituent 3-Bromophenyl 3-(Trifluoromethyl)phenyl Benzenesulfonyl
Position 5 Substituent 3-Methylpiperidine 4-(2-Fluorophenyl)piperazine 4-(2-Methoxyphenyl)piperazine
Core Modification None 7-Chloro on quinazoline None

Comparison with Thieno-Fused [1,2,3]Triazolo[1,5-a]pyrimidines

Thieno-fused systems, such as thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines, exhibit distinct biological activity profiles. For example:

  • Compound 4i (thieno[3,2-e]triazolopyrimidine) demonstrated moderate anticancer activity (growth inhibition range: 65–88% at 10 µM) against renal and ovarian cancer cell lines .

Activity Comparison :

Compound Class Representative Structure Anticancer Activity (GP%) Reference
Thieno[3,2-e]triazolopyrimidine 4i 65–88% (broad activity)
[1,2,3]Triazolo[1,5-a]quinazoline 6a 81.85% (renal cancer-specific)

The reduced activity of triazoloquinazolines may stem from their larger, more planar aromatic cores, which could hinder target binding compared to smaller thieno-fused systems.

Key Reaction Contrasts :

Step Triazolopyridines Triazoloquinazolines
Core Formation Cycloaddition or metal-catalyzed coupling Cyclization with bromine/acetic acid
Substituent Introduction Direct arylation or SNAr reactions Nucleophilic substitution or Suzuki coupling

Physicochemical and Functional Insights

  • Lipophilicity : The 3-bromophenyl group in the target compound increases logP compared to analogues with polar substituents (e.g., sulfonyl or methoxy groups) .
  • Halogen Effects : Bromine’s polarizability may enhance binding to hydrophobic pockets in biological targets, whereas chlorine or fluorine in analogues (e.g., 7-chloro in CAS 931963-24-5) offers smaller steric footprints .

Biologische Aktivität

1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a triazoloquinazoline structure, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

C19H18BrN5\text{C}_{19}\text{H}_{18}\text{BrN}_5

Key Features:

  • Triazole and Quinazoline Moieties: These functional groups are known to interact with various biological targets.
  • Bromophenyl Group: This moiety can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Common methods include cyclization reactions facilitated by catalysts such as palladium or copper under specific conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition: The compound can bind to active sites of enzymes, preventing them from catalyzing reactions essential for cell proliferation and survival.
  • Receptor Modulation: Interaction with receptors can lead to alterations in signaling pathways that affect various physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds within the triazoloquinazoline class. For instance:

  • In vitro Studies: Compounds exhibiting similar structures showed significant inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values in the low micromolar range .
  • Case Study: A related compound demonstrated a MIC value of 0.21 μM against Pseudomonas aeruginosa, suggesting that derivatives of this class may possess strong antibacterial properties .

Antifungal Activity

Additionally, compounds with similar structural features have shown antifungal activity against pathogens such as Candida species. The observed activity is often linked to their ability to disrupt cell membrane integrity or inhibit critical metabolic pathways .

Data Tables

Biological Activity Target Organism MIC (µM) Reference
AntibacterialPseudomonas aeruginosa0.21
AntibacterialEscherichia coli< 0.25
AntifungalCandida spp.0.15

Case Studies

  • Antibacterial Efficacy:
    A study evaluated a series of triazoloquinazoline derivatives for their antibacterial properties. The most potent derivative exhibited an MIC comparable to standard antibiotics like ciprofloxacin, indicating promising therapeutic potential .
  • Mechanistic Insights:
    Molecular docking studies revealed that these compounds could form crucial hydrogen bonds with active site residues in target enzymes such as DNA gyrase, enhancing their inhibitory efficacy .

Q & A

Q. Example Workflow :

Pathway Prediction : Use Gaussian or ORCA for transition-state modeling.

HTE Validation : Test 20-50 conditions (temperature, catalyst loading) in parallel.

Data Integration : Machine learning (e.g., Random Forest) to prioritize optimal conditions .

How can statistical design of experiments (DoE) resolve contradictions in pharmacological data?

Contradictions in bioactivity data (e.g., IC50 variability across assays) often stem from uncontrolled variables (e.g., pH, serum proteins). A fractional factorial DoE can isolate critical factors:

Q. DoE Parameters :

  • Factors : pH (6.5–7.5), temperature (25–37°C), serum concentration (0–10%).
  • Response : IC50 in enzyme inhibition assays.

demonstrates how DoE reduces experiments by 70% while identifying serum concentration as a key confounder. ANOVA analysis (p < 0.05) validates significance .

Case Study : A 2^3 factorial design revealed that serum albumin binds the compound, reducing free concentration and artificially elevating IC50 values .

What strategies are effective for elucidating structure-activity relationships (SAR) in complex biological systems?

  • Fragment-Based Screening : Test truncated analogs (e.g., triazole-only or piperidine-only derivatives) to identify pharmacophores.
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with activity.

highlights pyrazole and oxadiazole analogs showing ≥10-fold differences in potency, suggesting the triazole-quinazoline junction is critical for target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.